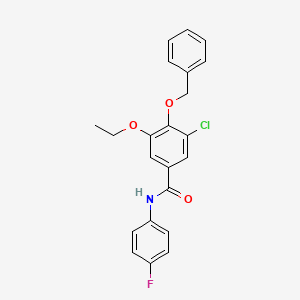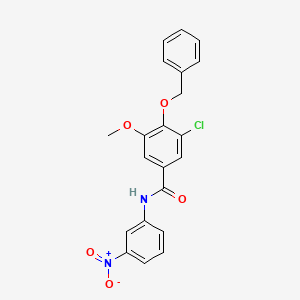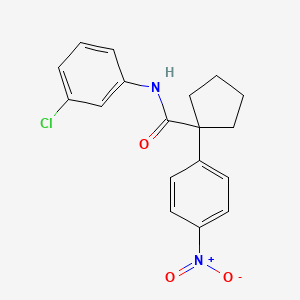
N-(3-chlorophenyl)-1-(4-nitrophenyl)cyclopentane-1-carboxamide
Vue d'ensemble
Description
N-(3-chlorophenyl)-1-(4-nitrophenyl)cyclopentane-1-carboxamide is an organic compound that belongs to the class of carboxamides It is characterized by the presence of a cyclopentane ring substituted with a carboxamide group, a 3-chlorophenyl group, and a 4-nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-1-(4-nitrophenyl)cyclopentane-1-carboxamide typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a cyclization reaction of appropriate precursors.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the cyclopentane derivative with an amine, such as 3-chloroaniline, under suitable conditions.
Final Coupling: The final step involves coupling the 3-chlorophenyl and 4-nitrophenyl groups to the cyclopentane ring through a suitable coupling reaction, such as a Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are selected to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-chlorophenyl)-1-(4-nitrophenyl)cyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The chlorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Reduction: Formation of N-(3-aminophenyl)-1-(4-nitrophenyl)cyclopentane-1-carboxamide.
Substitution: Formation of derivatives with different substituents on the phenyl ring.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-1-(4-nitrophenyl)cyclopentane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Research: It is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Mécanisme D'action
The mechanism of action of N-(3-chlorophenyl)-1-(4-nitrophenyl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and the biological context in which it is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-chlorophenyl)-1-(4-aminophenyl)cyclopentane-1-carboxamide: Similar structure but with an amino group instead of a nitro group.
N-(3-bromophenyl)-1-(4-nitrophenyl)cyclopentane-1-carboxamide: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
N-(3-chlorophenyl)-1-(4-nitrophenyl)cyclopentane-1-carboxamide is unique due to the presence of both a nitro group and a chlorine atom on the phenyl rings, which can influence its reactivity and interactions with other molecules. This combination of functional groups provides distinct chemical and biological properties compared to similar compounds.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-1-(4-nitrophenyl)cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c19-14-4-3-5-15(12-14)20-17(22)18(10-1-2-11-18)13-6-8-16(9-7-13)21(23)24/h3-9,12H,1-2,10-11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIJRXRHTKSZGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({5-[(2-CHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL)-5-PHENYL-2H-1,2,3,4-TETRAAZOLE](/img/structure/B3502726.png)
![7-[(2-FLUOROPHENYL)METHYL]-8-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B3502729.png)
![ETHYL 4-({2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)BENZOATE](/img/structure/B3502730.png)
![N-CYCLOHEXYL-2-({7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDE](/img/structure/B3502732.png)
![METHYL 2-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]ACETAMIDO}BENZOATE](/img/structure/B3502739.png)
![N-(2-FLUOROPHENYL)-2-[5-(4-METHANESULFONYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE](/img/structure/B3502740.png)
![ETHYL 4-{2-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENOXY]ACETAMIDO}BENZOATE](/img/structure/B3502751.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide](/img/structure/B3502765.png)
![ethyl 4-methyl-2-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}-5-(phenylcarbamoyl)thiophene-3-carboxylate](/img/structure/B3502787.png)
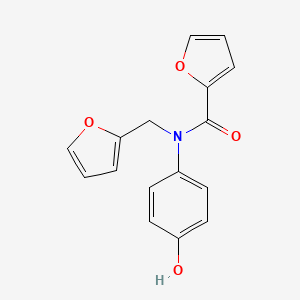
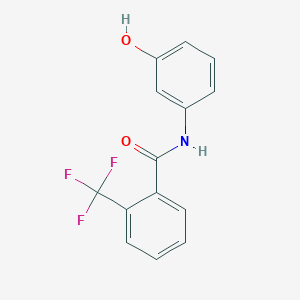
![3-chloro-4,5-diethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3502810.png)
